molecular formula C7H5BrO2 B077567 2-Bromo-5-methyl-1,4-benzoquinone CAS No. 13070-25-2

2-Bromo-5-methyl-1,4-benzoquinone

Cat. No. B077567
CAS RN: 13070-25-2
M. Wt: 201.02 g/mol
InChI Key: GELQQGMYSDRBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 1,4-benzoquinone, such as 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone and 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone, involves multiple steps including bromination and oxidation reactions. A notable synthesis approach involves starting from commercially available precursors like 3,4,5-trimethoxytoluene and utilizing persulfate salts as oxidants (Qiu et al., 2019). Another method involves the reflux of Thymoquinone with bromoundecanoic acid (Setyatama et al., 2018).

Molecular Structure Analysis

The molecular structure of various 1,4-benzoquinone derivatives has been characterized using techniques like mass spectrometry, FT-IR, and NMR spectra. For instance, the structure of 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone has been elucidated using these methods, revealing specific chemical shifts and molecular weight (Setyatama et al., 2018).

Chemical Reactions and Properties

1,4-Benzoquinone derivatives undergo various chemical reactions. For example, the photochemistry of these compounds involves complex processes like transient oscillatory phenomena and photoreduction. The bromate-2-methyl-1,4-benzoquinone photoreaction illustrates this complexity, where the photoreduction of the benzoquinone plays a key role (Amemiya & Wang, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, are significant, especially in the context of drug design. The synthesis of certain derivatives aims to improve properties like lipophilicity, which impacts drug solubility and efficacy (Zuhroh & Ulfa, 2020).

Scientific Research Applications

  • Chemical Oscillator Studies : A study by Amemiya & Wang (2010) investigated bromate-2-methyl-1,4-benzoquinone photoreaction, crucial in initiating and sustaining chemical oscillatory phenomena. This work contributes to understanding the dynamics of chemical oscillators in different reaction conditions, showing the sensitivity of nonlinear behavior to the ratio of reactants (Amemiya & Wang, 2010).

  • Identification of Disinfection Byproducts : Zhao et al. (2010) characterized new chlorination disinfection byproducts in drinking water, including haloquinones like 2,6-dibromo-1,4-benzoquinone. They developed a mass spectrometry technique for their detection, highlighting their role as potential bladder carcinogens (Zhao et al., 2010).

  • Synthesis of Coenzyme Q Compounds : Qiu et al. (2019) outlined a convenient synthesis method for 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, an intermediate in preparing coenzyme Q compounds. This synthesis involves bromination and oxidation reactions, enhancing the production efficiency of these important biochemical compounds (Qiu et al., 2019).

  • Drug Design and Solubility Enhancement : Research by Zuhroh & Ulfa (2020) on the solubility of bromo- and methyl-benzoquinone derivatives in drug design showed that these compounds, including modifications of 1,4-benzoquinone, have enhanced lipophilicity, important for oral drug administration (Zuhroh & Ulfa, 2020).

  • Environmental Contaminant Reactivity : Anichina et al. (2011) used electrospray ionization tandem mass spectrometry to study the reactivity of bromo-methyl-benzoquinones, like 2,6-dibromo-1,4-benzoquinone, towards oligonucleotides. This research is significant for understanding the interactions of environmental contaminants with DNA (Anichina et al., 2011).

Safety And Hazards

The safety symbols for “2-Bromo-5-methyl-1,4-benzoquinone” are GHS07 . The hazard statements include H315-H319 , which indicate that it causes skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQQGMYSDRBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369604
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-1,4-benzoquinone

CAS RN

13070-25-2
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 2
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 4
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 5
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-methyl-1,4-benzoquinone

Citations

For This Compound
10
Citations
EC Rodo, L Feng, M Jida, K Ehrhardt… - European Journal of …, 2016 - Wiley Online Library
A platform of synthetic methodologies has been established to access a focused library of polysubstituted 3‐benzylmenadione derivatives functionalized on the aromatic ring of the …
IV Nechepurenko, EE Shul'ts, GA Tolstikov - Russian journal of organic …, 2001 - Springer
7-Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones, 8-hydroxy-1-(2-methoxyphenyl)-3-oxo-1,2,3,4-tetrahydro-9,10-anthraquinone, and 2-ethoxycarbonyl-8-hydroxy-1-(…
Number of citations: 3 link.springer.com
K Yamamoto, M Higuchi, T Nishiumi… - Bulletin of the Chemical …, 2002 - journal.csj.jp
N,N′-Diphenyl-1,4-benzoquinone diimine (PBI), which is the minimum redox-active unit of polyaniline, was reduced to N,N′-diphenyl-1,4-phenylenediamine (PDA) derivatives …
Number of citations: 4 www.journal.csj.jp
WS Murphy, M Bertrand - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
A total synthesis of the carbazolequinone alkaloid, murrayaquinone-A was achieved by an initial annulation of the N-benzyl enamine 8 with 2-methyl-5-bromobenzoquinone 6. Shapiro …
Number of citations: 49 pubs.rsc.org
K Kokubo, Y Nakajima, K Iijima… - The Journal of …, 2000 - ACS Publications
Irradiation of various meta- and para-substituted homobenzoquinones with ethyl vinyl ether gave the [2 + 2] photoadducts, tricyclic diones, regio- and endo-selectively and in good yields…
Number of citations: 13 pubs.acs.org
C Morin, T Besset, JC Moutet, M Fayolle… - Organic & …, 2008 - pubs.rsc.org
Various aza-analogues of 1,4-naphthoquinone and menadione were prepared and tested as inhibitors and substrates of the plasmodial thioredoxin and glutathione reductases as well …
Number of citations: 83 pubs.rsc.org
M Doering, B Diesel, MCH Gruhlke, UM Viswanathan… - Tetrahedron, 2012 - Elsevier
Various selenium- and tellurium-containing molecules are able to modulate the intracellular redox state of cells, an effect which may be used for the (selective) targeting of cancer cells, …
Number of citations: 42 www.sciencedirect.com
SR Rizos, ZV Peitsinis, AE Koumbis - The Journal of Organic …, 2021 - ACS Publications
The total synthesis of cytotoxic meroditerpenoid naphthoquinone derivative chabrolonaphthoquinone B (1) in an enantiospecific manner is divulged using a chiral pool …
Number of citations: 3 pubs.acs.org
N George - 2021 - uknowledge.uky.edu
Indoleamine 2 3-dioxygenase (IDO) has recently been highlighted as a promising target for small molecule based immunotherapy. IDO is often coopted by various cancer cells to …
Number of citations: 2 uknowledge.uky.edu
J Chakrabarti - 1995 - repository.londonmet.ac.uk
Systematic investigations of the reactions of 1,2-quinone monooximes (qoH) with alkali (lithium, sodium and potassium) and alkaline earth metal (magnesium and barium) hydroxides …
Number of citations: 3 repository.londonmet.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.